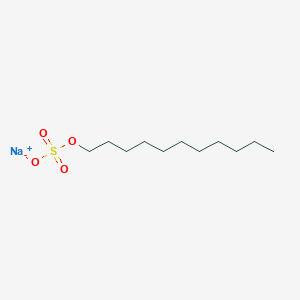
Acide 4-pentyloxybenzoïque
Vue d'ensemble
Description
4-Pentyloxybenzoic acid (4-PBA) is an organic compound with the molecular formula C9H10O3. It is a white to off-white crystalline solid with a melting point of 74-76°C. 4-PBA is used in a variety of scientific research applications and is known for its ability to control the activity of enzymes, hormones, and other biological molecules. 4-PBA is also known to have biochemical and physiological effects on organisms.
Applications De Recherche Scientifique
Technologie des cristaux liquides
Acide 4-pentyloxybenzoïque : est un composé clé dans la synthèse des cristaux liquides. Sa structure moléculaire, qui comprend une chaîne alkoxy flexible et un cycle aromatique rigide, le rend approprié pour la formation de la mésophase dans les écrans à cristaux liquides (LCD). La capacité du composé à passer à une phase de cristal liquide nématique à une température spécifique (398 K) est particulièrement précieuse pour les technologies d'affichage .
Complexes de lanthanides
La recherche a montré que l'This compound peut agir comme un ligand dans la formation de complexes de lanthanides. Ces complexes ont des applications potentielles en imagerie par résonance magnétique (IRM) et en capteurs basés sur la luminescence en raison des comportements magnétiques et optiques uniques des lanthanides .
Orientations Futures
Propriétés
IUPAC Name |
4-pentoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPUPJQRJYTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065962 | |
| Record name | Benzoic acid, 4-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15872-41-0 | |
| Record name | 4-(Pentyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(pentyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentyloxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-(pentyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pentyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the molecular structure of 4-n-Pentyloxybenzoic acid influence its liquid crystalline behavior?
A2: The molecule of 4-n-Pentyloxybenzoic acid comprises a rigid benzene ring with a carboxylic acid group and a pentyloxy chain attached. This structure allows for the formation of hydrogen bonds between the carboxylic acid groups, typically forming dimers. [] These dimers, due to their anisotropic shape, contribute to the formation of the nematic phase. [, ]
Q2: What is the role of hydrogen bonding in the liquid crystalline properties of 4-n-Pentyloxybenzoic acid?
A3: Hydrogen bonding plays a crucial role in the liquid crystalline behavior of 4-n-Pentyloxybenzoic acid. Studies using FTIR spectroscopy show a dynamic equilibrium between monomers and open and closed dimers, formed by hydrogen bonding between the carboxylic acid groups. [] These hydrogen bonds contribute to the formation of supramolecular structures that stabilize the liquid crystalline phases. [, ]
Q3: Can the dielectric properties of 4-n-Pentyloxybenzoic acid be modified?
A4: Yes, the dielectric properties of 4-n-Pentyloxybenzoic acid can be modified by adding other compounds. For instance, adding N-(4-n-butyloxybenzylidene)-4’-methylaniline to 4-n-Pentyloxybenzoic acid can alter the dielectric anisotropy, even causing a change in sign from positive to negative at certain transition temperatures. [] This ability to tune dielectric properties is important for potential applications in liquid crystal displays.
Q4: How is the solubility of 4-n-Pentyloxybenzoic acid in different solvents determined?
A5: The solubility of 4-n-Pentyloxybenzoic acid in various solvents can be predicted and explained using solubility parameters, like the Hildebrand and Hansen parameters. [] These parameters account for the cohesive energy densities of both the solute and the solvent, providing insights into the thermodynamic favorability of the dissolution process.
Q5: Are there methods to model and predict the phase behavior of 4-n-Pentyloxybenzoic acid in mixtures?
A6: Yes, thermodynamic models based on solubility parameters, like the Hildebrand and Hansen approaches, can be employed to predict the phase equilibria of 4-n-Pentyloxybenzoic acid in mixtures with other components, such as n-alkanes. [] These models are valuable tools for understanding and predicting the behavior of 4-n-Pentyloxybenzoic acid in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)









